molecular formula C28H34N3O5P B14380915 N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide CAS No. 90195-15-6

N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide

Katalognummer: B14380915
CAS-Nummer: 90195-15-6
Molekulargewicht: 523.6 g/mol
InChI-Schlüssel: XCARMYSNDRWGNZ-UIOOFZCWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide is a complex organic compound that belongs to the class of phosphorylated amino acids. This compound is characterized by the presence of a bis(benzyloxy)phosphoryl group attached to the amino acid residues L-valine and L-phenylalanine. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of Fmoc and phenacyl (Pac) protected L-serine, where the bisphosphonate group is installed using ((bis(benzyloxy)phosphoryl)methyl) phosphonochloridate . The reaction conditions often require the use of specific solvents and catalysts to ensure the successful attachment of the phosphoryl group.

Industrial Production Methods

Industrial production of N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids and the bis(benzyloxy)phosphoryl group, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the phosphoryl group or other functional groups within the molecule.

    Substitution: The bis(benzyloxy)phosphoryl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce compounds with different functional groups replacing the bis(benzyloxy)phosphoryl group.

Wissenschaftliche Forschungsanwendungen

N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide involves its interaction with specific molecular targets and pathways. The bis(benzyloxy)phosphoryl group can participate in phosphorylation reactions, influencing various cellular processes. The compound’s effects are mediated through its ability to modify protein function and signaling pathways, making it a valuable tool for studying cellular mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phosphoserine: A phosphorylated amino acid commonly found in proteins.

    Phosphothreonine: Another phosphorylated amino acid involved in cellular signaling.

    Phosphotyrosine: A key player in signal transduction pathways.

Uniqueness

N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide is unique due to its specific combination of amino acid residues and the bis(benzyloxy)phosphoryl group. This unique structure allows it to participate in distinct chemical reactions and biological processes, setting it apart from other phosphorylated amino acids .

Eigenschaften

CAS-Nummer

90195-15-6

Molekularformel

C28H34N3O5P

Molekulargewicht

523.6 g/mol

IUPAC-Name

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[bis(phenylmethoxy)phosphorylamino]-3-methylbutanamide

InChI

InChI=1S/C28H34N3O5P/c1-21(2)26(28(33)30-25(27(29)32)18-22-12-6-3-7-13-22)31-37(34,35-19-23-14-8-4-9-15-23)36-20-24-16-10-5-11-17-24/h3-17,21,25-26H,18-20H2,1-2H3,(H2,29,32)(H,30,33)(H,31,34)/t25-,26-/m0/s1

InChI-Schlüssel

XCARMYSNDRWGNZ-UIOOFZCWSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Kanonische SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.